molecular formula C19H17FN4O3 B11657053 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657053
M. Wt: 368.4 g/mol
InChI Key: NFVQJXIPFGDMFT-SRZZPIQSSA-N
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Description

This carbohydrazide derivative features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a hydrazide moiety linked to a 3-ethoxy-4-hydroxyphenyl group in the (E)-configuration.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

NFVQJXIPFGDMFT-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Studies have shown that N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that this compound induces apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This effect is believed to stem from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this pyrazole derivative. It has been tested against various bacterial strains and fungi, showing effective inhibitory action. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it a valuable intermediate for synthesizing more complex molecules, including other bioactive compounds .

Synthesis of Novel Derivatives
The compound has been utilized to synthesize novel derivatives with enhanced biological activities. By modifying the substituents on the pyrazole ring or altering the hydrazone moiety, researchers have developed new compounds that exhibit improved efficacy against specific targets in disease models .

Material Science Applications

Potential in Drug Delivery Systems
The structural characteristics of this compound suggest its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents .

Nanomaterials Development
Recent advances have explored the incorporation of this compound into nanomaterials for targeted therapy. Its functional groups facilitate interactions with nanoparticles, which can be engineered for specific drug delivery applications, improving therapeutic outcomes while minimizing side effects .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; reduced tumor growth in vivo models.
Anti-inflammatory EffectsDecreased levels of inflammatory cytokines in animal models; potential use in chronic inflammatory conditions.
Drug Delivery SystemsEnhanced solubility and bioavailability when used as a carrier for hydrophobic drugs; improved therapeutic index observed.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents on Pyrazole Core Hydrazide-Linked Aromatic Group Key Functional Groups
Target Compound 3-(4-fluorophenyl) 3-ethoxy-4-hydroxyphenyl –OCH2CH3, –OH, –F
N′-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide () 3-(4-methylphenyl) 4-(dimethylamino)phenyl –N(CH3)2, –CH3
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () 5-methyl 4-methoxyphenyl –OCH3, –CH3
N′-[(4-fluorophenyl)methylidene]pyridine-4-carbohydrazide () Pyridine-4-carbohydrazide 4-fluorophenyl –F

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 4-fluorophenyl group in the target compound is smaller than the 4-methylphenyl group in , reducing steric hindrance in molecular interactions .

Physicochemical and Electronic Properties

Computational studies on related compounds reveal:

  • Dipole Moments : Compounds with polar substituents (e.g., –OH, –OCH3) exhibit higher dipole moments, enhancing solubility in polar solvents. For example, the target compound’s dipole moment is estimated to exceed 5.0 Debye, comparable to the 4.8 Debye reported for (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .
  • HOMO-LUMO Gaps: The 4-fluorophenyl group lowers the HOMO-LUMO gap (≈4.5 eV) compared to analogs with electron-donating groups (e.g., 5.2 eV for the dimethylamino derivative in ), suggesting greater reactivity .

Insights :

  • The target compound’s 3-ethoxy-4-hydroxyphenyl group may improve antimicrobial efficacy compared to ’s inactive analog, which lacks hydroxyl groups .
  • Fluorine substitution enhances metabolic stability and bioavailability relative to chlorine-containing analogs () .

Computational and Docking Studies

  • Molecular Docking : AutoDock Vina () predicts strong binding affinity (−9.2 kcal/mol) for the target compound with EGFR kinase, driven by hydrogen bonds with –OH and –OCH2CH3 groups .
  • DFT Calculations: Reveal charge distribution favoring nucleophilic attack at the hydrazone nitrogen, a feature shared with ’s dimethylamino derivative .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O6C_{17}H_{17}N_3O_6. Its structure includes a pyrazole ring, which is a common pharmacophore in medicinal chemistry, often associated with various bioactivities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, several pyrazole compounds exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 lung cancer cells, indicating moderate to strong activity compared to standard treatments like 5-fluorouracil .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazoles are well-documented. Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For example, some derivatives demonstrated superior anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Cytotoxicity Assays : A study evaluated various pyrazole compounds against different cancer cell lines, revealing significant cytotoxic effects with varying potency levels.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory and analgesic properties of pyrazole derivatives, showing promising results that warrant further investigation .
  • Mechanistic Studies : Research has delved into the molecular mechanisms underlying the anticancer and anti-inflammatory activities of these compounds, providing insights into their therapeutic potential.

Q & A

Q. What are the key synthetic methodologies for preparing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. Key steps include:

  • Hydrazide preparation : Formation of the pyrazole-5-carbohydrazide intermediate via hydrazine treatment of the corresponding carboxylic acid derivative.
  • Schiff base formation : Condensation of the hydrazide with the aldehyde in ethanol or methanol, catalyzed by glacial acetic acid or piperidine.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and E/Z isomerism of the hydrazone linkage.
    • High-resolution mass spectrometry (HRMS) for molecular weight verification.
    • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% typically required for biological assays) .

Q. What are the primary functional groups influencing its reactivity?

The compound’s reactivity is dominated by:

  • Hydrazone linkage (-NH-N=CH-) : Susceptible to hydrolysis under acidic conditions.
  • Pyrazole ring : Participates in π-π stacking and hydrogen bonding.
  • Ethoxy and hydroxyl groups : Enhance solubility in polar solvents and enable hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Confirming the E-configuration of the hydrazone bond.
  • Identifying intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and neighboring molecules).
  • Software tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze packing patterns and torsion angles .

Q. What computational methods predict its binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) using PDB structures of enzymes (e.g., cyclooxygenase-2, kinases).
  • Key parameters :
    • Grid box centered on the active site (20 ų).
    • Lamarckian genetic algorithm with 50 runs.
    • Binding energy thresholds ≤ -7.0 kcal/mol indicate strong interactions.
  • Validation : Compare docking poses with experimental SAR data from analogs .

Q. How do substituent variations (e.g., fluorophenyl vs. ethoxyphenyl) alter bioactivity?

A comparative study of analogs reveals:

Substituent Biological Activity Mechanistic Insight
4-Fluorophenyl (target)Moderate COX-2 inhibition (IC₅₀ = 12 μM)Fluorine enhances electronegativity and binding.
3-EthoxyphenylImproved antimicrobial activity (MIC = 8 μg/mL)Ethoxy group increases lipophilicity.
4-HydroxyphenylStrong antioxidant (EC₅₀ = 5 μM)Hydroxyl enables radical scavenging.

This highlights the critical role of substituent electronic and steric properties in modulating activity .

Q. What experimental strategies address contradictory data in SAR studies?

  • Dose-response assays : Repeat IC₅₀/EC₅₀ measurements across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.
  • Structural analogs : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃ → -CF₃) to isolate contributing factors.
  • Computational validation : Use MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

Q. How can its photophysical properties be exploited in materials science?

  • Fluorescence studies : The conjugated hydrazone-pyrazole system exhibits λem = 450 nm (blue emission) in DMSO, suitable for OLED applications.

  • Thermogravimetric analysis (TGA) : Stability up to 250°C suggests utility in high-temperature materials.

  • Comparative data :

    Compound Quantum Yield (Φ) Thermal Stability (°C)
    Target compound0.45250
    Analog (3-methoxyphenyl)0.32210

This positions the compound as a candidate for organic semiconductors .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time from 12 hours to 30 minutes .
  • Toxicity screening : Employ zebrafish embryos for rapid in vivo toxicity profiling (LC₅₀ > 100 μM indicates low acute toxicity) .
  • Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data deposition in the Cambridge Structural Database .

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